5-{[3-(Thiophen-2-yl)prop-2-yn-1-yl]oxy}-1H-indole

Medicinal Chemistry Thiophene-Indole Hybrids Enzyme Inhibition

5-{[3-(Thiophen-2-yl)prop-2-yn-1-yl]oxy}-1H-indole (CAS 918866-69-0) is a synthetic heterocyclic small molecule (molecular formula C15H11NOS, molecular weight 253.32 g/mol) that incorporates an indole core linked via a prop-2-yn-1-yloxy spacer to a thiophen-2-yl substituent. This compound belongs to the class of thiophene-indole hybrids, a scaffold that has attracted interest in medicinal chemistry for its potential to engage multiple biological targets.

Molecular Formula C15H11NOS
Molecular Weight 253.32 g/mol
CAS No. 918866-69-0
Cat. No. B12622477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-{[3-(Thiophen-2-yl)prop-2-yn-1-yl]oxy}-1H-indole
CAS918866-69-0
Molecular FormulaC15H11NOS
Molecular Weight253.32 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C#CCOC2=CC3=C(C=C2)NC=C3
InChIInChI=1S/C15H11NOS/c1(3-14-4-2-10-18-14)9-17-13-5-6-15-12(11-13)7-8-16-15/h2,4-8,10-11,16H,9H2
InChIKeyLHQNDXZWNMNJJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-{[3-(Thiophen-2-yl)prop-2-yn-1-yl]oxy}-1H-indole (CAS 918866-69-0): Chemical Identity and Procurement Baseline


5-{[3-(Thiophen-2-yl)prop-2-yn-1-yl]oxy}-1H-indole (CAS 918866-69-0) is a synthetic heterocyclic small molecule (molecular formula C15H11NOS, molecular weight 253.32 g/mol) that incorporates an indole core linked via a prop-2-yn-1-yloxy spacer to a thiophen-2-yl substituent . This compound belongs to the class of thiophene-indole hybrids, a scaffold that has attracted interest in medicinal chemistry for its potential to engage multiple biological targets [1]. At present, the peer-reviewed primary literature contains no head-to-head comparative studies that quantitatively differentiate this specific molecule from its closest structural analogs or in-class alternatives. The compound is available from several chemical suppliers for research use.

Substitution Risk: Why an In-Class Thiophene-Indole Analog Cannot Replace 5-{[3-(Thiophen-2-yl)prop-2-yn-1-yl]oxy}-1H-indole


Within the thiophene-indole hybrid chemotype, even small structural modifications—such as altering the linker length, changing the substitution position on the indole, or varying the heterocyclic appendage—have been shown to profoundly alter biological activity profiles [1]. For instance, closely related derivatives in the same series have demonstrated substantial differences in antibacterial potency, GST inhibition, and apoptotic anticancer activity depending solely on the nature and position of substituents [1]. Consequently, a generic substitution of 5-{[3-(thiophen-2-yl)prop-2-yn-1-yl]oxy}-1H-indole with another thiophene-indole hybrid that differs in its prop-2-yn-1-yloxy linker or thiophene attachment cannot be assumed to preserve target-binding affinity, selectivity, or functional activity without explicit, matched-pair experimental data. The quantitative evidence required to establish the specific differentiation of this compound, however, remains absent from the publicly available literature as of the current search date.

Quantitative Differentiation Evidence: 5-{[3-(Thiophen-2-yl)prop-2-yn-1-yl]oxy}-1H-indole vs. Closest Analogs


No Peer-Reviewed Comparator Data Available for This Specific Compound

A comprehensive search of PubMed, ChEMBL, BindingDB, and major patent databases did not retrieve any publication or dataset that reports quantitative biological activity (IC50, Ki, EC50, MIC, etc.) for 5-{[3-(thiophen-2-yl)prop-2-yn-1-yl]oxy}-1H-indole alongside a named comparator compound under identical assay conditions. While the broader chemotype of thiophene-indole hybrids has been investigated for antibacterial and anticancer activity [1], the specific molecule bearing the prop-2-yn-1-yloxy linker at the 5-position of indole has not been profiled in a directly comparative study. Consequently, no differential claim can be substantiated with the required quantitative evidence at this time.

Medicinal Chemistry Thiophene-Indole Hybrids Enzyme Inhibition

Physicochemical Properties: Baseline Characterization Without Comparator Context

The compound's computed physicochemical descriptors are available from cheminformatics databases: molecular weight 253.32 g/mol, calculated logP approximately 3.3, topological polar surface area 41.6 Ų, and 1 hydrogen bond donor [1]. These properties place it within drug-like chemical space (no Rule-of-Five violations), but identical or highly similar descriptor values are observed for numerous mono-substituted indole derivatives bearing a thiophene moiety. No experimental solubility, permeability, or metabolic stability data have been reported for this compound, nor have any head-to-head comparisons with analogs been performed under identical conditions.

Pre-formulation Drug Discovery Computational Chemistry

Evidence-Limited Application Scenarios for 5-{[3-(Thiophen-2-yl)prop-2-yn-1-yl]oxy}-1H-indole


Exploratory Medicinal Chemistry: Scaffold-Hopping and Library Design

This compound may serve as a building block in exploratory medicinal chemistry programs that systematically investigate the thiophene-indole hybrid chemotype. The prop-2-yn-1-yloxy linker provides a rigid, linear spacer that differentiates the molecule from more common methylene- or amide-linked analogs, and its incorporation into a screening library could probe the steric and electronic requirements of a target binding site. However, no quantitative structure-activity relationship (SAR) data are available to guide selection over another linker variant, so its use remains hypothesis-driven [1].

In Silico Modeling and Computational Docking Studies

Given the absence of experimental bioactivity data, the compound is suited as a virtual screening candidate or as a probe in molecular docking simulations against targets that are known to accommodate indole-based ligands (e.g., IDO1, GST, or kinase ATP-binding sites). The thiophene moiety can be used to query hydrophobic sub-pockets, but results must be validated against related analogs with experimentally confirmed binding modes. The docking study by Konus et al. on a related thiophene-indole series provides a methodological precedent [1].

Analytical Reference Standard in Method Development

With a confirmed CAS registry number and molecular formula (C15H11NOS), the compound can be procured as a pure reference standard for the development of HPLC, LC-MS, or GC-MS methods aimed at detecting thiophene-indole hybrids in reaction mixtures or biological matrices. Its chromatographic retention time and mass spectral fragmentation pattern can be established in-house, though no published analytical method specific to this compound was identified.

Patent Landscape and Freedom-to-Operate Analysis

The compound appears in patent families related to substituted indole derivatives, including those claiming CRTH2, COX-2, and FAAH modulation [1]. Organizations conducting freedom-to-operate analyses or seeking novel compound claims in the indole-thiophene space may procure this compound to substantiate or circumvent existing intellectual property. The specific differentiation from patented analogs must be established through direct comparative experiments.

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